- Extending Carbon Chain Length of 1-Butanol Pathway for 1-Hexanol Synthesis from Glucose by Engineered Escherichia coli, Journal of the American Chemical Society, 2011, 133(30), 11399-11401
Cas no 2140-48-9 (Coenzyme A, S-butanoate)
Coenzyme A, S-butanoate structure
Product Name:Coenzyme A, S-butanoate
CAS番号:2140-48-9
MF:C25H42N7O17P3S
メガワット:837.623967647552
CID:261027
PubChem ID:122283
Update Time:2025-04-19
Coenzyme A, S-butanoate 化学的及び物理的性質
名前と識別子
-
- Coenzyme A, S-butanoate
- [5-(6-aminopurin-9-yl)-2-[[[[3-[2-(2-butanoylsulfanylethylcarbamoyl)ethylcarbamoyl]-3-hydroxy-2,2-dimethyl-propoxy]-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-4-hydroxy-oxolan-3-yl]oxyphosph
- [5-(6-aminopurin-9-yl)-2-[[[[3-[2-(2-butanoylsulfanylethylcarbamoyl)ethylcarbamoyl]-3-hydroxy-2,2-dimethyl-propoxy]-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-4-hydroxy-oxolan-3-yl]oxyphosphonic acid
- butanoyl-CoA
- Butyryl-CoA
- butyrylcoenzyme A
- S-butyryl-coenzyme-A
- n-Butyryl-CoA
- Butyryl coenzyme A
- Butyryl CoA
- Butanoyl-CoA
- Butanoyl coenzyme A
- Coenzyme A, S-butyrate (6CI,7CI,8CI)
- Butyryl Coenzyme A (sodium salt)
- C4:0-CoA
- 2140-48-9
- S-Butyryl-coenzym-A
- S-butanoyl-coenzyme A
- S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] butanethioate
- ranosyl]-
- Coenzyme A, butyryl-
- butyryl-CoA; (Acyl-CoA); [M+H]+;
- 9H-purin-6-amine,9-[5-O-[hydroxy[[hydroxy[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[[2-[(1-oxobutyl)thio]ethyl]amino]propyl]amino]butyl]oxy]phosphinyl]oxy]phosphinyl]-3-O-phosphono-beta-D-ribofu
- DTXSID70943955
- S-butanoyl-CoA
- S-butyryl-coenzyme A
- butanoyl-coenzyme A
- 4:0-CoA
- LMFA07050292
- Butyryl CoA
- 'Butyryl Coenzyme A'
- Butyryl coenzyme A
- S-butyryl-CoA
- Butanoyl coenzyme A
- C00136
- 3'-phosphoadenosine 5'-(3-{(3R)-4-[(3-{[2-(butanoylsulfanyl)ethyl]amino}-3-oxopropyl)amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl} dihydrogen diphosphate)
- BCO
- butyryl-coenzyme A
- SCHEMBL60439
- CHEBI:15517
- n-Butyryl-CoA
- S-{(3S,5S,9R)-1-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5-dioxido-10,14-dioxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} butanethioate (non-preferred name)
- S-{1-[5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda5,5lambda5-diphosphaheptadecan-17-yl} butanethioate
- NS00014819
- SCHEMBL4367366
- DTXSID70862839
- S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] butanethioate
- Q42412398
- butyryl-coenzyme A(4-)
- butanoyl-coenzyme A(4-)
- butyryl-coenzyme A tetraanion
-
- インチ: 1S/C25H42N7O17P3S/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t14-,18-,19-,20+,24-/m1/s1
- InChIKey: CRFNGMNYKDXRTN-CITAKDKDSA-N
- ほほえんだ: S(C(CCC)=O)CCNC(CCNC([C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)OP(=O)(O)O)O)=O)=O
計算された属性
- せいみつぶんしりょう: 901.13700
- どういたいしつりょう: 837.157073
- 同位体原子数: 0
- 水素結合ドナー数: 9
- 水素結合受容体数: 18
- 重原子数: 53
- 回転可能化学結合数: 22
- 複雑さ: 1410
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): _4.8
- トポロジー分子極性表面積: 389
じっけんとくせい
- 密度みつど: 1.83
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- 屈折率: 1.7
- PSA: 455.28000
- LogP: 0.55420
Coenzyme A, S-butanoate 合成方法
合成方法 1
はんのうじょうけん
1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt
2.1R:Codehydrase I, S:H2O, overnight, 37°C, pH 7.5
2.1R:Codehydrase I, S:H2O, overnight, 37°C, pH 7.5
リファレンス
合成方法 2
合成方法 3
合成方法 4
はんのうじょうけん
1.1R:NaHCO3, S:H2O, 20 min, cooled
リファレンス
- Covalent Adduct Formation as a Strategy for Efficient CO2 Fixation in Crotonyl-CoA Carboxylases/Reductases, ACS Catalysis, 2023, 13(9), 6230-6241
合成方法 5
合成方法 6
はんのうじょうけん
1.1R:MgCl2, C:9013-18-7, C:Cleland's reagent, C:34369-07-8, C:Ortho-Gynol, S:H2O, 2 h, 30°C, pH 8
1.2R:CHCl3
1.2R:CHCl3
リファレンス
- Identification of an α-Oxoamine Synthase and a One-Pot Two-Step Enzymatic Synthesis of α-Amino Ketones, Organic Letters, 2021, 23(1), 37-41
合成方法 7
はんのうじょうけん
1.1R:Coenzyme II, C:93389-35-6
2.1C:9027-46-7
3.1R:Coenzyme II, reduced, C:9028-40-4, C:39319-78-3
4.1C:9027-13-8
5.1R:Coenzyme II, reduced, C:9027-88-7
2.1C:9027-46-7
3.1R:Coenzyme II, reduced, C:9028-40-4, C:39319-78-3
4.1C:9027-13-8
5.1R:Coenzyme II, reduced, C:9027-88-7
リファレンス
- In-vitro enzymatic butanol production, PCT Int. Appl., From PCT Int. Appl., 2017191483, 09 Nov 2017, 2017191483, 09 Nov 2017
合成方法 8
合成方法 9
はんのうじょうけん
1.1C:9027-46-7
2.1R:Coenzyme II, reduced, C:9028-40-4, C:39319-78-3
3.1C:9027-13-8
4.1R:Coenzyme II, reduced, C:9027-88-7
2.1R:Coenzyme II, reduced, C:9028-40-4, C:39319-78-3
3.1C:9027-13-8
4.1R:Coenzyme II, reduced, C:9027-88-7
リファレンス
- In-vitro enzymatic butanol production, PCT Int. Appl., From PCT Int. Appl., 2017191483, 09 Nov 2017, 2017191483, 09 Nov 2017
合成方法 10
合成方法 11
合成方法 12
合成方法 13
合成方法 14
合成方法 15
はんのうじょうけん
1.1R:Coenzyme II, C:9001-60-9, C:9028-36-8
2.1C:9027-45-6
3.1R:Coenzyme II, reduced, C:9075-02-9, C:9024-32-2
4.1R:Coenzyme II, C:37211-61-3, C:9082-72-8
5.1C:116405-23-3
2.1C:9027-45-6
3.1R:Coenzyme II, reduced, C:9075-02-9, C:9024-32-2
4.1R:Coenzyme II, C:37211-61-3, C:9082-72-8
5.1C:116405-23-3
リファレンス
- In-vitro enzymatic butanol production, PCT Int. Appl., From PCT Int. Appl., 2017191483, 09 Nov 2017, 2017191483, 09 Nov 2017
合成方法 16
はんのうじょうけん
1.1C:116405-23-3
リファレンス
- In-vitro enzymatic butanol production, PCT Int. Appl., From PCT Int. Appl., 2017191483, 09 Nov 2017, 2017191483, 09 Nov 2017
合成方法 17
はんのうじょうけん
1.1R:R:MgCl2, R:Glycerol, R:C:9013-18-7, S:H2O, 60 min, 25°C
1.2R:HCO2H
1.2R:HCO2H
リファレンス
- Identification of Middle Chain Fatty Acyl-CoA Ligase Responsible for the Biosynthesis of 2-Alkylmalonyl-CoAs for Polyketide Extender Unit, Journal of Biological Chemistry, 2015, 290(45), 26994-27011
合成方法 18
はんのうじょうけん
1.1C:9027-46-7, S:H2O, 60°C, pH 7.5
2.1R:C:9028-40-4, S:H2O, 60°C, pH 7.5
3.1C:9027-13-8, S:H2O, 60°C, pH 7.5
4.1R:C:77649-64-0, S:H2O, 60°C, pH 7.5
2.1R:C:9028-40-4, S:H2O, 60°C, pH 7.5
3.1C:9027-13-8, S:H2O, 60°C, pH 7.5
4.1R:C:77649-64-0, S:H2O, 60°C, pH 7.5
リファレンス
- A hybrid synthetic pathway for butanol production by a hyperthermophilic microbe, Metabolic Engineering, 2015, 27, 101-106
合成方法 19
合成方法 20
はんのうじょうけん
1.1C:9027-13-8, S:H2O, 60°C, pH 7.5
2.1R:C:77649-64-0, S:H2O, 60°C, pH 7.5
2.1R:C:77649-64-0, S:H2O, 60°C, pH 7.5
リファレンス
- A hybrid synthetic pathway for butanol production by a hyperthermophilic microbe, Metabolic Engineering, 2015, 27, 101-106
合成方法 21
合成方法 22
はんのうじょうけん
1.1S:H2O, cooled, pH 8
1.2R:HCl, S:H2O, pH 5
1.2R:HCl, S:H2O, pH 5
リファレンス
- Identification of 3-sulfinopropionyl coenzyme A (CoA) desulfinases within the acyl-CoA dehydrogenase superfamily, Journal of Bacteriology, 2014, 882-893, 13 pp.
合成方法 23
はんのうじょうけん
1.1R:SOCl2, 3 h, reflux
2.1S:THF, 24 h, rt
3.1R:NaI, S:Me2CO, 24 h, rt
4.1R:NaOH, S:H2O, 24 h, rt, pH 9
4.2R:HCl, S:H2O, rt, pH 2
2.1S:THF, 24 h, rt
3.1R:NaI, S:Me2CO, 24 h, rt
4.1R:NaOH, S:H2O, 24 h, rt, pH 9
4.2R:HCl, S:H2O, rt, pH 2
リファレンス
- Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous medium, Organic & Biomolecular Chemistry, 2014, 12(48), 9760-9763
合成方法 24
はんのうじょうけん
1.1S:THF, 24 h, rt
2.1R:NaI, S:Me2CO, 24 h, rt
3.1R:NaOH, S:H2O, 24 h, rt, pH 9
3.2R:HCl, S:H2O, rt, pH 2
2.1R:NaI, S:Me2CO, 24 h, rt
3.1R:NaOH, S:H2O, 24 h, rt, pH 9
3.2R:HCl, S:H2O, rt, pH 2
リファレンス
- Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous medium, Organic & Biomolecular Chemistry, 2014, 12(48), 9760-9763
合成方法 25
はんのうじょうけん
1.1R:NaI, S:Me2CO, 24 h, rt
2.1R:NaOH, S:H2O, 24 h, rt, pH 9
2.2R:HCl, S:H2O, rt, pH 2
2.1R:NaOH, S:H2O, 24 h, rt, pH 9
2.2R:HCl, S:H2O, rt, pH 2
リファレンス
- Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous medium, Organic & Biomolecular Chemistry, 2014, 12(48), 9760-9763
合成方法 26
はんのうじょうけん
1.1R:NaOH, S:H2O, 24 h, rt, pH 9
1.2R:HCl, S:H2O, rt, pH 2
1.2R:HCl, S:H2O, rt, pH 2
リファレンス
- Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous medium, Organic & Biomolecular Chemistry, 2014, 12(48), 9760-9763
合成方法 27
合成方法 28
はんのうじょうけん
1.1
リファレンス
- Bacterial Acyl-CoA Mutase Specifically Catalyzes Coenzyme B12-dependent Isomerization of 2-Hydroxyisobutyryl-CoA and (S)-3-Hydroxybutyryl-CoA, Journal of Biological Chemistry, 2012, 287(19), 15502-15511
合成方法 29
Coenzyme A, S-butanoate Raw materials
- Sodium butyrate
- trans-Hex-2-enoic acid
- Butanoic acid, anhydride with dimethyl phosphate
- Butanoic acid, monoanhydride with methyl dihydrogen phosphate, sodium salt (1:1)
- 2-Nitrophenyl butyrate
- Coenzyme A, S-(2-methylpropanoate)
- D(+)-Glucose
- 2-Oxo-3-methylbutanoic acid >90%
- Carbonate, hydrogen(8CI,9CI)
- 2-Naphthyl butyrate
- Coenzyme A, S-(3-hydroxybutanoate)
- Crotonoyl-CoA
- Lactate
- Pyruvic acid
- Butanoic acid,2-hydroxy-2-methyl-3-oxo-
- Dimethyl Phosphate Sodium Salt
- Coenzyme A, S-(3-oxobutanoate)
Coenzyme A, S-butanoate Preparation Products
Coenzyme A, S-butanoate 関連文献
-
Camille Petrognani,Nico Boon,Ramon Ganigué Green Chem. 2020 22 8389
-
Ethan I. Lan,Soo Y. Ro,James C. Liao Energy Environ. Sci. 2013 6 2672
-
Yolande A. Chan,Angela M. Podevels,Brian M. Kevany,Michael G. Thomas Nat. Prod. Rep. 2009 26 90
-
Xinyun Qiu,Xia Li,Zhe Wu,Feng Zhang,Ning Wang,Na Wu,Xi Yang,Yulan Liu RSC Adv. 2016 6 65995
-
Risa Nofiani,Benjamin Philmus,Yosi Nindita,Taifo Mahmud Med. Chem. Commun. 2019 10 1517
2140-48-9 (Coenzyme A, S-butanoate) 関連製品
- 102029-73-2(Acetyl Coenzyme A trisodium)
- 188824-37-5(Coenzyme A,S-(9Z)-9-octadecenoate, monolithium salt (9CI))
- 1264-52-4(Octanoyl Coenzyme A)
- 1763-10-6(Coenzyme A, S-hexadecanoate)
- 1716-06-9(Coenzyme A, S-(9Z)-9-octadecenoate)
- 187100-75-0(Coenzyme A,S-tetradecanoate, lithium salt (9CI))
- 108347-97-3(Succinyl Coenzyme A Sodium)
- 85-61-0(Coenzyme A)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
Beyond Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
Jiangsu Kolod Food Ingredients Co.,ltd
ゴールドメンバー
中国のサプライヤー
大量
Hangzhou Cedareal Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量